molecular formula C14H12N2O8S2 B085508 Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)- CAS No. 119-72-2

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

Cat. No. B085508
CAS RN: 119-72-2
M. Wt: 400.4 g/mol
InChI Key: GHBWBMDGBCKAQU-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of related benzenesulfonic acid derivatives involves specific chemical reactions. For instance, Rublova et al. (2017) describe the synthesis of structural isomers related to benzenesulfonic acid by the interaction of certain sulfonamides with chlorosulfonic acid. These compounds were structurally characterized by X-ray single crystal diffraction, which provides insights into the molecular architecture of such complex molecules (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonic acid derivatives can be complex. The study by Rublova et al. (2017) reveals that these molecules are organized as molecular crystals, cross-linked by hydrogen bonds. The molecular-electronic structure was analyzed using ab initio quantum-chemical calculations, demonstrating the concentration of charge density on electronegative atoms (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonic acid derivatives can be varied and complex. For example, the synthesis process as described by Rublova et al. (2017) involves the formation of hydrogen bonds and the analysis of kinetic investigations of substitution reactions in aqueous solutions, indicating a complex chemical behavior (Rublova et al., 2017).

Scientific Research Applications

Analytical Chemistry

  • Application Summary : “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC). This method is commonly used in analytical chemistry for separating, identifying, and quantifying each component in a mixture .
  • Methods of Application : The mobile phase of the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes : The results of this method would be the successful separation of “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” from other components in a mixture, which can then be identified and quantified .

Organic Synthesis

  • Application Summary : Benzenesulfonic acid is used in organic synthesis. The sulfonation of benzene is an important reaction in industrial organic chemistry .
  • Methods of Application : Benzenesulfonic acid is prepared from the sulfonation of benzene using concentrated sulfuric acid . The sulfonation is reversed above 220 °C .
  • Results or Outcomes : The product of this reaction is benzenesulfonic acid, which can be used as an intermediate in the manufacture of other chemicals .

Preparation of Sulfa Drugs

  • Application Summary : Benzenesulfonic acid is a key intermediate in the manufacture of sulfa drugs .
  • Methods of Application : The sulfonic acid group in benzenesulfonic acid is replaced with an amine group to form a sulfa drug .
  • Results or Outcomes : The resulting sulfa drugs are used in medicine for their antibacterial properties .

Halogenation, Sulfonation, and Nitration of Aromatic Compounds

  • Application Summary : “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” could potentially be used in the halogenation, sulfonation, and nitration of aromatic compounds .
  • Methods of Application : The compound could be used in reactions involving the introduction of halogens, sulfonic acid groups, or nitro groups into aromatic compounds .
  • Results or Outcomes : The results would be halogenated, sulfonated, or nitrated aromatic compounds, which have a wide range of applications in various fields .

Use in Analytical Instruments

  • Application Summary : “Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-” could potentially be used in analytical instruments such as the Alltesta™ Gradient Automated Analyzer .
  • Methods of Application : The compound could be used as a standard or a test compound in the analysis of various samples .
  • Results or Outcomes : The results would be the successful analysis of the samples, providing valuable information about their composition .

properties

IUPAC Name

5-amino-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O8S2/c15-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(16(17)18)8-14(10)26(22,23)24/h1-8H,15H2,(H,19,20,21)(H,22,23,24)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBWBMDGBCKAQU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

CAS RN

119-72-2
Record name 4-Amino-4'-nitrostilbene-2,2'-disulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 5-amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-amino-2-[2-(4-nitro-2-sulphophenyl)vinyl]benzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-AMINO-4'-NITROSTILBENE-2,2'-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
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Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
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Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-
Reactant of Route 6
Benzenesulfonic acid, 5-amino-2-(2-(4-nitro-2-sulfophenyl)ethenyl)-

Citations

For This Compound
1
Citations
A Gooch, N Sizochenko, B Rasulev… - Environmental …, 2017 - Wiley Online Library
The toxicity data of 90 nitroaromatic compounds related to their 50% lethal dose concentration for rats (LD50) were analyzed to develop quantitative structure–activity relationship (QSAR…
Number of citations: 29 setac.onlinelibrary.wiley.com

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